2-chloro-3,3-difluorobutanoic acid
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Overview
Description
2-chloro-3,3-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where two hydrogen atoms are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,3-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of 3,3-difluorobutanoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,3-difluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3,3-difluorobutanoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 3,3-difluorobutanoic acid.
Oxidation: this compound can be converted to 2-chloro-3,3-difluorobutanone.
Reduction: 2-chloro-3,3-difluorobutanol.
Scientific Research Applications
2-chloro-3,3-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3,3-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3,3-difluorobutanol
- 3,3-difluorobutanoic acid
- 2-chloro-3,3-difluorobutanone
Uniqueness
2-chloro-3,3-difluorobutanoic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114745-69-6 |
---|---|
Molecular Formula |
C4H5ClF2O2 |
Molecular Weight |
158.5 |
Purity |
95 |
Origin of Product |
United States |
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